Cas no 1016743-90-0 (5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride)
5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride
- NE24753
- 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride
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- Inchi: 1S/C11H16ClNO3S2/c1-8(2)7-10(14)13-6-5-9-3-4-11(17-9)18(12,15)16/h3-4,8H,5-7H2,1-2H3,(H,13,14)
- InChI Key: OQTLUUPZFGTFAP-UHFFFAOYSA-N
- SMILES: ClS(C1=CC=C(CCNC(CC(C)C)=O)S1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 378
- Topological Polar Surface Area: 99.9
5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M293978-10mg |
5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl Chloride |
1016743-90-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M293978-50mg |
5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl Chloride |
1016743-90-0 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M293978-100mg |
5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl Chloride |
1016743-90-0 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Enamine | EN300-123884-0.05g |
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride |
1016743-90-0 | 95% | 0.05g |
$101.0 | 2023-05-25 | |
| Enamine | EN300-123884-0.1g |
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride |
1016743-90-0 | 95% | 0.1g |
$152.0 | 2023-05-25 | |
| Enamine | EN300-123884-0.25g |
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride |
1016743-90-0 | 95% | 0.25g |
$216.0 | 2023-05-25 | |
| Enamine | EN300-123884-0.5g |
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride |
1016743-90-0 | 95% | 0.5g |
$407.0 | 2023-05-25 | |
| Enamine | EN300-123884-1.0g |
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride |
1016743-90-0 | 95% | 1g |
$528.0 | 2023-05-25 | |
| Enamine | EN300-123884-2.5g |
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride |
1016743-90-0 | 95% | 2.5g |
$1034.0 | 2023-05-25 | |
| Enamine | EN300-123884-5.0g |
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride |
1016743-90-0 | 95% | 5g |
$1530.0 | 2023-05-25 |
5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride
Research Briefing on 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride (CAS: 1016743-90-0)
5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride (CAS: 1016743-90-0) is a specialized chemical compound with significant applications in medicinal chemistry and drug discovery. This sulfonyl chloride derivative is particularly notable for its role as a key intermediate in the synthesis of bioactive molecules, including protease inhibitors and other therapeutic agents. Recent studies have highlighted its utility in the development of novel pharmaceuticals targeting a range of diseases, from infectious diseases to cancer.
The compound's unique structure, featuring a thiophene ring and a sulfonyl chloride group, enables it to act as a versatile building block in organic synthesis. Researchers have leveraged its reactivity to create complex molecules with enhanced pharmacological properties. For instance, its incorporation into peptide mimetics has shown promise in modulating enzyme activity, making it a valuable tool in the design of enzyme inhibitors.
Recent advancements in synthetic methodologies have improved the efficiency of producing 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride, with a focus on optimizing yield and purity. Innovations in catalytic processes and green chemistry approaches have been particularly impactful, reducing the environmental footprint of its synthesis while maintaining high standards of quality.
In the context of drug development, this compound has been explored for its potential in targeting specific biological pathways. For example, studies have demonstrated its efficacy in inhibiting proteases involved in viral replication, suggesting its applicability in antiviral therapies. Additionally, its role in the synthesis of small-molecule inhibitors for cancer-related kinases has been investigated, with preliminary results indicating strong inhibitory activity.
Future research directions for 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride include further exploration of its mechanistic interactions with biological targets and the development of derivatives with improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, potentially leading to the discovery of new therapeutic agents.
In conclusion, 5-2-(3-Methylbutanamido)ethylthiophene-2-sulfonyl Chloride (CAS: 1016743-90-0) represents a critical component in the toolkit of medicinal chemists. Its versatility and efficacy in drug design underscore its importance in advancing pharmaceutical research. Continued investigation into its applications and synthetic optimization will likely yield significant contributions to the field of chemical biology and drug discovery.
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